

The Discovery and Development of Pasireotide (SOM230): A Technical Guide

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Introduction

Pasireotide, also known as SOM230, is a second-generation somatostatin analog (SSA) developed by Novartis for the treatment of Cushing's disease and acromegaly.[1] Unlike first-generation SSAs such as octreotide and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for multiple SSTR subtypes.[2][3] This unique characteristic provides a distinct therapeutic advantage in conditions where other SSAs have limited efficacy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of pasireotide, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.

Discovery and Preclinical Development

The development of pasireotide was driven by the need for a more effective SSA that could target a wider range of SSTRs expressed on neuroendocrine tumors.[4] The limitations of first-generation SSAs, which are less effective in tumors with low SSTR2 expression, prompted the search for a multi-receptor targeted ligand.[5]

Molecular Design and Binding Profile

Pasireotide is a synthetic cyclohexapeptide designed to mimic the structure of native somatostatin.[6] Its unique chemical structure confers a broader and distinct SSTR binding profile compared to first-generation SSAs.[2][7]



The binding affinity of pasireotide to human SSTR subtypes was determined using radioligand binding assays. The general protocol involves:

- Cell Culture and Membrane Preparation: Stably transfected Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells expressing individual human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5) are cultured. Cell membranes are harvested through homogenization and centrifugation.
- Radioligand: A radiolabeled somatostatin analog, typically [125I-Tyr11]-SRIF-14 or a subtype-selective radioligand, is used.
- Binding Reaction: Cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled pasireotide or other competing ligands.
- Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

The binding affinities of pasireotide and octreotide are summarized in the table below.

Somatostatin Receptor Subtype	Pasireotide (pKi)	Octreotide (pKi)
sst1	8.2	<7.0
sst2	9.0	9.5
sst3	9.1	7.4
sst4	<7.0	<7.0
sst5	9.9	7.9

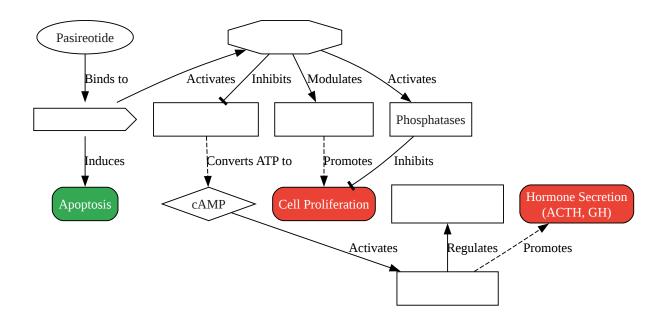
Table 1: Comparative binding affinities (pKi) of pasireotide and octreotide for human somatostatin receptor subtypes. A higher pKi value indicates a higher binding affinity.[8][9][10]



Pasireotide demonstrates high affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR3, SSTR2, and SSTR1.[1][4] Notably, its affinity for SSTR5 is significantly higher than that of octreotide.[11]

Mechanism of Action and Signaling Pathways

Pasireotide exerts its effects by binding to and activating SSTRs, which are G-protein coupled receptors.[12] Activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[13][14]



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The functional activity of pasireotide is often assessed by its ability to inhibit cyclic adenosine monophosphate (cAMP) production, a key second messenger in hormone secretion pathways. [15][16]

 Cell Culture: Pituitary tumor cells (e.g., AtT-20 mouse pituitary corticotroph tumor cells) or transfected cells expressing specific SSTR subtypes are cultured.



- Stimulation: Cells are stimulated with a cAMP-inducing agent, such as forskolin or corticotropin-releasing hormone (CRH).
- Treatment: Cells are co-incubated with the stimulating agent and varying concentrations of pasireotide.
- cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or other sensitive detection methods.
- Data Analysis: The concentration of pasireotide that causes a 50% inhibition of stimulated cAMP production (IC50) is calculated.

In primary cultures of rat pituitary cells, pasireotide effectively inhibits growth hormonereleasing hormone (GHRH)-induced growth hormone (GH) release with an IC50 of 0.4 nM.[8]

Preclinical Efficacy in Animal Models

The antisecretory and antiproliferative effects of pasireotide were evaluated in various animal models of neuroendocrine tumors.

- Acromegaly Models: Rodent models with GH-secreting pituitary tumors are used.
 Pasireotide is administered, and serum GH and IGF-1 levels are monitored over time. Tumor size is assessed by imaging or at necropsy.
- Cushing's Disease Models: Animal models with ACTH-secreting pituitary tumors or ectopic ACTH-producing tumors are employed. The effect of pasireotide on plasma ACTH and corticosterone levels is measured.

In a study involving transgenic mice with GH- and prolactin-secreting pituitary adenomas, continuous injection of pasireotide (50 μ g/kg/h) resulted in significant tumor shrinkage, whereas octreotide at the same dose only slowed tumor progression.[17]

Clinical Development

The clinical development program for pasireotide has been extensive, with numerous Phase I, II, and III trials conducted to evaluate its efficacy and safety in patients with Cushing's disease



and acromegaly.

Pharmacokinetics

Pasireotide is available in two formulations: a subcutaneous (SC) injection for twice-daily administration and a long-acting release (LAR) intramuscular (IM) formulation for monthly administration.[18]

Pharmacokinetic Parameter	Subcutaneous (SC) Formulation	Long-Acting Release (LAR) Formulation
Time to Peak Concentration (Tmax)	0.25 - 0.5 hours	~21 days (second peak)
Bioavailability	High	Complete relative to SC formulation
Volume of Distribution	>100 L	Not applicable
Plasma Protein Binding	~88%	~88%
Metabolism	Minimal	Minimal
Elimination Half-life	~12 hours	Extended release over a month
Primary Route of Elimination	Hepatic clearance	Hepatic clearance

Table 2: Pharmacokinetic Properties of Pasireotide Formulations.[6][13][18][19]

Clinical Efficacy in Cushing's Disease

The efficacy of pasireotide in Cushing's disease was primarily evaluated in a large Phase III trial (NCT00434148).[20][21]

- Study Design: A randomized, double-blind, multicenter study.[20]
- Patient Population: 162 adult patients with persistent or recurrent Cushing's disease, or de novo disease for whom surgery was not an option.[22]

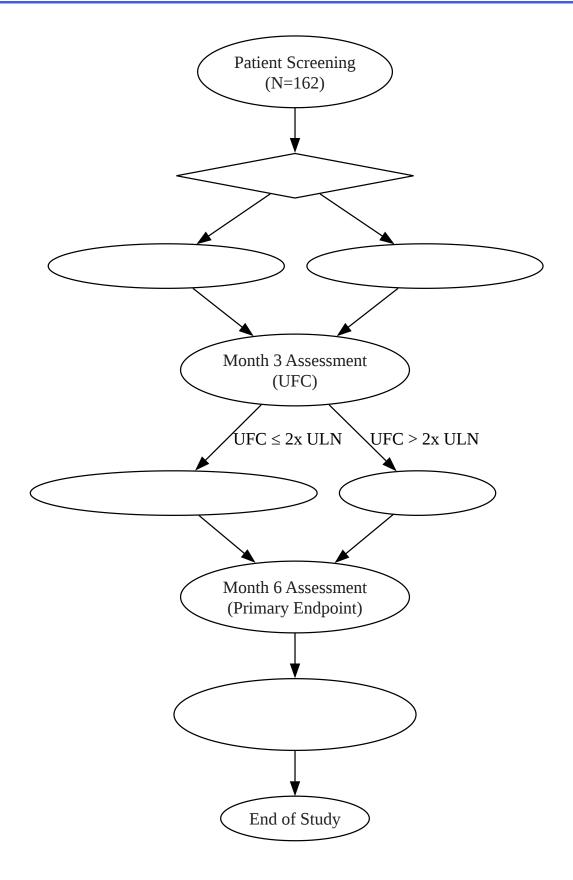


- Intervention: Patients were randomized to receive subcutaneous pasireotide at a starting dose of 600 μg or 900 μg twice daily.[22] Dose adjustments were permitted based on response and tolerability.
- Primary Endpoint: The proportion of patients who achieved normalization of mean 24-hour urinary free cortisol (UFC) levels at month 6 without a dose increase.
- Secondary Endpoints: Changes in clinical signs and symptoms, tumor volume, and quality of life.[20]

Endpoint	Pasireotide 600 µg bid	Pasireotide 900 μg bid
UFC Normalization at Month 6 (Primary Endpoint)	15%	26%
Median Reduction in UFC from Baseline	~50%	~50%
Tumor Volume Reduction at Month 6	44% of patients	75% of patients
Tumor Volume Reduction at Month 12	50% of patients	89% of patients

Table 3: Key Efficacy Results from the Phase III Trial in Cushing's Disease.[21][22]





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Clinical Efficacy in Acromegaly

The efficacy of pasireotide in acromegaly has been demonstrated in several key clinical trials, including a Phase III study comparing pasireotide LAR to octreotide LAR in medically naïve patients (NCT00600886) and another Phase III study in patients inadequately controlled on first-generation SSAs (PAOLA study).[2][23][24]

- Study Design: A randomized, double-blind, multicenter study.[2]
- Patient Population: 358 adult patients with active acromegaly who were either de novo or had prior pituitary surgery but no previous medical therapy.[25]
- Intervention: Patients were randomized to receive intramuscular injections of pasireotide LAR 40 mg or octreotide LAR 20 mg every 28 days for 12 months. Dose titration was permitted.[25]
- Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH level <2.5 μg/L and normalization of age- and sex-matched IGF-1 levels, at 12 months.[2]
- Secondary Endpoints: Changes in tumor volume, symptoms, and quality of life.[25]

Endpoint	Pasireotide LAR 40 mg	Octreotide LAR 20 mg
Biochemical Control at Month 12 (Primary Endpoint)	31.3%	19.2%
Normalized IGF-1 Levels at Month 12	38.6%	23.6%
Mean GH <2.5 μg/L at Month	48.3%	51.6%
Significant Tumor Volume Reduction (≥25%)	Similar in both groups	Similar in both groups

Table 4: Key Efficacy Results from the Phase III Trial in Medically Naïve Acromegaly Patients. [25]



- Study Design: A randomized, multicenter, phase 3 trial.
- Patient Population: Patients with acromegaly inadequately controlled on octreotide or lanreotide.[23]
- Intervention: Patients were randomized to receive pasireotide LAR 40 mg, pasireotide LAR
 60 mg, or continued treatment with their current SSA (active control) for 24 weeks.[23]
- Primary Endpoint: The proportion of patients achieving biochemical control. [23]

Endpoint	Pasireotide LAR 40 mg	Pasireotide LAR 60 mg	Active Control
Biochemical Control at 24 Weeks	15%	20%	0%

Table 5: Key Efficacy Results from the PAOLA Study.[23]

Safety and Tolerability

The safety profile of pasireotide is generally similar to that of other SSAs, with the notable exception of a higher incidence and degree of hyperglycemia.[15][26]

Common Adverse Events

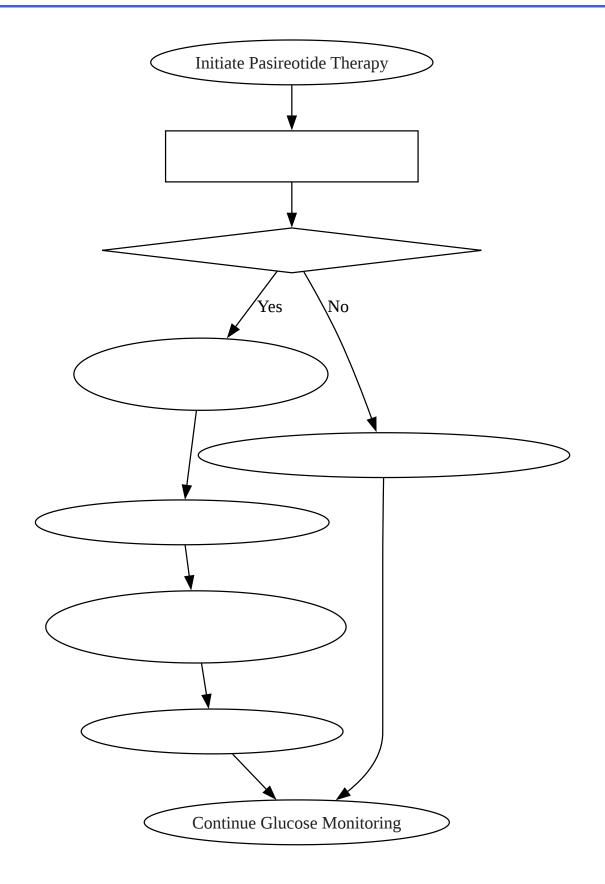
The most frequently reported adverse events in clinical trials include:

- Gastrointestinal disorders: Diarrhea, nausea, abdominal pain, cholelithiasis[27]
- Metabolism and nutrition disorders: Hyperglycemia, diabetes mellitus[15][26]
- General disorders: Fatique, headache[27]

Hyperglycemia

Hyperglycemia is the most significant and common adverse event associated with pasireotide treatment.[15][26] This is attributed to its strong binding to SSTR5, which is expressed on pancreatic islet cells and plays a role in regulating insulin and glucagon secretion.[2]





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Careful monitoring of glycemic status is crucial before and during treatment with pasireotide. [26] Management strategies may include lifestyle modifications and the use of antidiabetic medications.[26]

Conclusion

Pasireotide represents a significant advancement in the medical management of Cushing's disease and acromegaly. Its unique multi-receptor binding profile, particularly its high affinity for SSTR5, translates into improved efficacy in a substantial proportion of patients, including those who are inadequately controlled with first-generation SSAs. While the risk of hyperglycemia requires careful management, the overall benefit-risk profile of pasireotide makes it a valuable therapeutic option for these challenging endocrine disorders. Further research is ongoing to explore its potential in other neuroendocrine tumors and to optimize the management of its metabolic side effects.

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